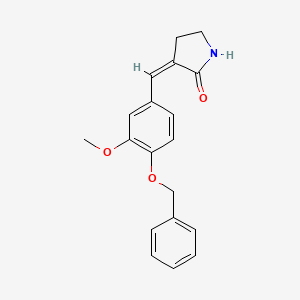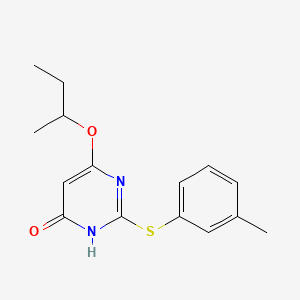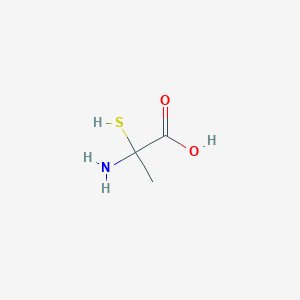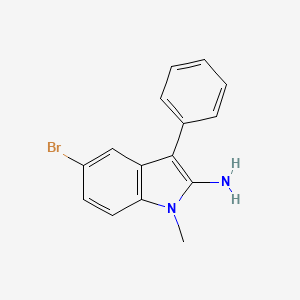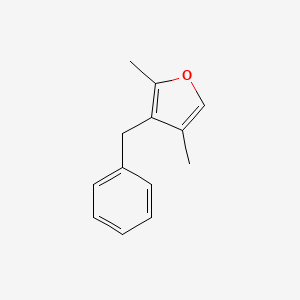
3-Benzyl-2,4-dimethylfuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-2,4-dimethylfuran is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-2,4-dimethylfuran can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Benzyl-2,4-dimethylfuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding furan derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced furan derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzyl or dimethyl positions, leading to the formation of substituted furans.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, nitrating agents.
Major Products: The major products formed from these reactions include various substituted furans, which can be further utilized in different applications.
Applications De Recherche Scientifique
3-Benzyl-2,4-dimethylfuran has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: Utilized in the production of fine chemicals, fragrances, and other industrial products.
Mécanisme D'action
The mechanism of action of 3-Benzyl-2,4-dimethylfuran involves its interaction with specific molecular targets and pathways. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of biological pathways and the exertion of specific effects.
Comparaison Avec Des Composés Similaires
2,4-Dimethylfuran: A simpler derivative with similar chemical properties but lacking the benzyl group.
2,5-Dimethylfuran:
Benzylfuran: Contains a benzyl group but lacks the dimethyl substitutions.
Uniqueness: 3-Benzyl-2,4-dimethylfuran is unique due to the presence of both benzyl and dimethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
89100-08-3 |
|---|---|
Formule moléculaire |
C13H14O |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
3-benzyl-2,4-dimethylfuran |
InChI |
InChI=1S/C13H14O/c1-10-9-14-11(2)13(10)8-12-6-4-3-5-7-12/h3-7,9H,8H2,1-2H3 |
Clé InChI |
CPJSOQZGFZPWJL-UHFFFAOYSA-N |
SMILES canonique |
CC1=COC(=C1CC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3,4,5,6-Tetrahydro-1H-azepino[4,3,2-cd]indole](/img/structure/B12910714.png)
![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;pyridine](/img/structure/B12910723.png)

![4-(3-Hydroxydec-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B12910742.png)
![3-[4-(Dimethylamino)benzyl]dihydrofuran-2(3h)-one](/img/structure/B12910746.png)
